molecular formula C23H40F3O3P2RhS- B068520 (-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate CAS No. 177750-25-3

(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Cat. No. B068520
M. Wt: 618.5 g/mol
InChI Key: LQQSHTWLDKZMBA-ZTCBNWEGSA-M
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Description

This compound is a chiral catalyst used in asymmetric hydrogenation reactions . It is a complex of rhodium with a chiral diphosphine ligand .


Molecular Structure Analysis

The molecular structure of this compound involves a rhodium atom complexed with a chiral diphosphine ligand and a cyclooctadiene . The diphosphine ligand has a chiral backbone which allows for asymmetric catalysis .


Chemical Reactions Analysis

This compound is used as a catalyst in asymmetric hydrogenation reactions . These reactions are important in the commercial manufacture of single-enantiomer compounds due to their robustness and scalability .

Scientific Research Applications

  • Enhanced Enantioselective Hydrogenation of Olefins : The compound, in the presence of metal–organic frameworks (MOFs) as additives, significantly enhances the enantioselectivity in the asymmetric hydrogenation of olefins, especially in nonprotic solvents like toluene. MOFs also help reduce rhodium contamination in the products, and the resulting heterogeneous catalyst can be reused without loss in selectivity (Vilhanová, Ranocchiari, & van Bokhoven, 2016).

  • Catalysis in Transformation of Substituted Dioxolanes : Used as a catalyst for the hydrogenation of α-acetamidocinnamic and itaconic acids, this compound demonstrates its applicability in complex organic transformations (Shainyan, Ustinov, & Nindakova, 2001).

  • Synthesis and Catalytic Activity in Acetophenone Hydrosilylation and Dimethyl Itaconate Hydrogenation : A series of cationic rhodium(I) complexes containing this compound have shown significant catalytic activity in acetophenone hydrosilylation and dimethyl itaconate hydrogenation, demonstrating the versatility of this compound in catalyzing various types of reactions (Cadierno et al., 2010).

  • Asymmetric Hydrogenation with Reusable Catalysts : It's been found that the rhodium(I) complexes of this compound can be reused in the hydrogenation of 2-acetamidoacrylic acid, showcasing potential for more sustainable and cost-effective processes (Uehara & Bailar, 1982).

  • Rhodium-Complex-Catalyzed Asymmetric Hydrogenation : The use of this compound in rhodium-catalyzed asymmetric hydrogenation of prochiral olefins has been explored, highlighting its potential to influence the reaction rate and selectivity due to its structural components (Preetz et al., 2008).

  • Rhodium-Catalyzed Disulfide Exchange Reaction : In a system involving this compound, trifluoromethanesulfonic acid, and (p-tol)3P, it catalyzes the disulfide exchange reaction, indicating its potential in manipulating sulfide bonds (Arisawa & Yamaguchi, 2003).

Safety And Hazards

This compound may cause respiratory irritation and serious eye irritation. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]ethyl]-2,5-dimethylphospholane;rhodium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28P2.C8H12.CHF3O3S.Rh/c1-11-5-6-12(2)15(11)9-10-16-13(3)7-8-14(16)4;1-2-4-6-8-7-5-3-1;2-1(3,4)8(5,6)7;/h11-14H,5-10H2,1-4H3;1-2,7-8H,3-6H2;(H,5,6,7);/p-1/b;2-1-,8-7-;;/t11-,12-,13-,14-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQSHTWLDKZMBA-ZTCBNWEGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(P1CCP2C(CCC2C)C)C.C1CC=CCCC=C1.C(F)(F)(F)S(=O)(=O)[O-].[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1P([C@@H](CC1)C)CCP2[C@@H](CC[C@H]2C)C.C1/C=C\CC/C=C\C1.C(S(=O)(=O)[O-])(F)(F)F.[Rh]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40F3O3P2RhS-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 2
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 3
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 4
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 5
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate
Reactant of Route 6
(-)-1,2-Bis[(2R,5R)-2,5-dimethylphospholano]ethane(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate

Citations

For This Compound
1
Citations
J Elaridi, A Thaqi, A Prosser, WR Jackson… - Tetrahedron …, 2005 - Elsevier
Enantioselective hydrogenation of a series of (E)-α-substituted β-amidoacrylates using Rh(I)-catalysts with chiral phosphine ligands (BPE, DuPHOS) gives β 2 -amino acid derivatives …
Number of citations: 64 www.sciencedirect.com

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